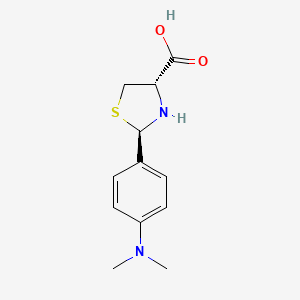
Trans-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiazolidine-4-carboxylic acid under acidic conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and the mixture is refluxed for several hours . The product is then purified using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Trans-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Trans-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Trans-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It affects signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits antimicrobial and antifungal activities.
Thiazolidin-4-one: Used in the synthesis of various pharmaceuticals.
Uniqueness
Trans-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolidine derivatives .
Properties
Molecular Formula |
C12H16N2O2S |
|---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
(2R,4S)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2S/c1-14(2)9-5-3-8(4-6-9)11-13-10(7-17-11)12(15)16/h3-6,10-11,13H,7H2,1-2H3,(H,15,16)/t10-,11-/m1/s1 |
InChI Key |
UVBBPRJLXWJSHK-GHMZBOCLSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)[C@@H]2N[C@H](CS2)C(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2NC(CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















